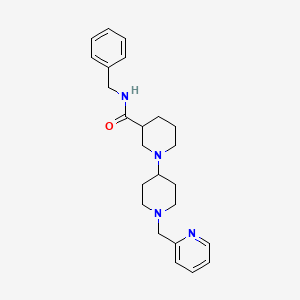![molecular formula C21H25N5O2 B5951417 [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B5951417.png)
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a unique combination of pyrazole and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. This includes its use as a lead compound in drug discovery and development for treating various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to [3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Propiedades
IUPAC Name |
[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-14-12-22-25-20(14)15-7-6-10-26(13-15)21(27)18-11-17(23-24-18)16-8-4-5-9-19(16)28-2/h4-5,8-9,11-12,15H,3,6-7,10,13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTFPJCMHATTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-hydroxyacetamide](/img/structure/B5951337.png)
![2-(3,4-dichlorophenyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5951342.png)
![N-(2-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5951349.png)
![1-amino-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5951355.png)
![[1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5951368.png)
![8-[(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-1,3-oxazol-2-yl)methoxy]quinoline](/img/structure/B5951374.png)
![1-(4-fluorobenzyl)-5-(4-methoxy-2-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5951375.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-amine](/img/structure/B5951391.png)
![1-{[6-(3-methoxyphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5951401.png)

![N,N-dimethyl-1-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}prolinamide](/img/structure/B5951414.png)
![N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}cyclopropane-1,1-dicarboxamide](/img/structure/B5951434.png)
![6-[(diethylamino)methyl]-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5951439.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-piperidinamine dihydrochloride](/img/structure/B5951441.png)
